methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
CAS No.: 1996-54-9
Cat. No.: VC21225151
Molecular Formula: C6H5FN2O4
Molecular Weight: 188.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1996-54-9 |
|---|---|
| Molecular Formula | C6H5FN2O4 |
| Molecular Weight | 188.11 g/mol |
| IUPAC Name | methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) |
| Standard InChI Key | HVRPGESTLCRKKH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=O)NC(=O)N1)F |
| Canonical SMILES | COC(=O)C1=C(C(=O)NC(=O)N1)F |
Introduction
Chemical Structure and Properties
Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate features a heterocyclic pyrimidine core with various functional groups. The compound's structural characteristics and chemical identifiers are presented comprehensively in Table 1 below:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
| Common Name | Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate |
| CAS Number | 1996-54-9 |
| Molecular Formula | C₆H₅FN₂O₄ |
| Molecular Weight | 188.11 g/mol |
| InChI | InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) |
| InChIKey | HVRPGESTLCRKKH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=O)NC(=O)N1)F |
The compound contains several significant functional groups that contribute to its chemical reactivity and potential biological activity:
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Pyrimidine Ring: The six-membered heterocyclic core with two nitrogen atoms at positions 1 and 3
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Fluorine Substituent: Located at the 5-position of the pyrimidine ring
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Methyl Ester Group: Connected to the 4-position of the ring
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Carbonyl Groups: Two carbonyl functions at positions 2 and 6, contributing to the "dioxo" designation
The presence of the fluorine atom significantly influences the compound's physical and chemical properties. Fluorine, being the most electronegative element, creates a strong polar bond with carbon, affecting the electron distribution within the molecule. This can lead to enhanced lipophilicity, metabolic stability, and binding affinity to target proteins when incorporated into drug candidates .
The methyl ester functionality provides an additional reactive site that can be utilized for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification to other ester derivatives. These modifications can be strategically employed to alter the compound's pharmacokinetic properties or to create prodrugs with improved bioavailability.
Synthesis and Preparation
The synthesis of methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine precursors with fluorinating agents and subsequent esterification processes. Several synthetic routes have been reported in the literature, each with its advantages and limitations depending on the available starting materials, desired purity, and scale of production.
One common synthetic approach involves the fluorination of a suitable pyrimidine derivative followed by esterification of the carboxylic acid group. The fluorination step often employs electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which can selectively introduce a fluorine atom at the desired position of the pyrimidine ring. Alternatively, nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or potassium fluoride may be used depending on the specific substrate.
The esterification process typically involves the reaction of the carboxylic acid with methanol in the presence of a catalyst, such as sulfuric acid or thionyl chloride, to form the methyl ester. This step can also be achieved through transesterification if a different ester derivative is used as the starting material.
Another synthetic route may involve the construction of the pyrimidine ring with the fluorine atom and methyl ester group already in place. This approach often utilizes condensation reactions between appropriate building blocks, such as fluorinated β-keto esters and urea derivatives, followed by cyclization to form the pyrimidine core structure .
The choice of synthetic method depends on various factors including availability of starting materials, desired yield and purity, scale of production, and economic considerations. Laboratory-scale synthesis typically focuses on optimizing reaction conditions to achieve high yields and purity, while industrial-scale production may prioritize cost-effectiveness and environmental sustainability.
Applications and Research Significance
Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate holds significant value in medicinal chemistry, particularly as a building block for the development of more complex biologically active compounds. The unique structural features of this compound, including the pyrimidine core, fluorine substituent, and methyl ester functionality, make it particularly relevant for pharmaceutical research and development .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and its derivatives is crucial for optimizing their biological activities and developing more effective therapeutic agents. By comparing this compound with structurally related molecules, researchers can identify the key structural features that contribute to specific biological activities .
Current Research and Future Perspectives
Current research involving methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and related compounds continues to expand our understanding of their potential applications in medicinal chemistry and drug development. The pyrimidine scaffold remains a versatile platform for the design of novel therapeutic agents, particularly in the context of antiviral, antimicrobial, and anticancer research .
Recent studies on pyrimidine derivatives have focused on their potential as inhibitors of various enzymes involved in viral replication. For example, research on 3-hydroxypyrimidine-2,4-dione (HPD) derivatives has demonstrated their efficacy as inhibitors of HIV reverse transcriptase-associated RNase H, with some compounds exhibiting potent inhibitory activity at nanomolar concentrations . The structural similarities between these compounds and methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate suggest potential applications in this area of antiviral research.
The development of fluorinated pyrimidine derivatives has gained significant momentum in recent years due to the unique properties conferred by the fluorine atom. The strategic incorporation of fluorine can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins, leading to improved pharmacokinetic and pharmacodynamic properties . This trend is likely to continue, with methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate serving as a valuable building block for the design of more complex fluorinated compounds.
Future research directions may include:
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Exploration of novel synthetic routes to methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and its derivatives, focusing on improving yield, purity, and scalability.
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Systematic structure-activity relationship studies to identify optimal substitution patterns for specific biological targets, such as viral enzymes, bacterial proteins, or cancer-related targets.
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Development of hybrid molecules combining the pyrimidine scaffold with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced resistance development.
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Investigation of delivery systems for pyrimidine-based drugs to improve their bioavailability and target specificity.
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Computational studies to predict the binding modes and affinities of pyrimidine derivatives to various biological targets, facilitating the rational design of more potent inhibitors.
The continued interest in pyrimidine chemistry, coupled with advances in synthetic methodologies and biological screening techniques, is expected to lead to significant progress in the development of pyrimidine-based therapeutic agents . Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, with its unique structural features and potential biological activities, is poised to play an important role in this evolving field of medicinal chemistry.
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